molecular formula C18H17N7S B2686109 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile CAS No. 896696-06-3

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile

Cat. No.: B2686109
CAS No.: 896696-06-3
M. Wt: 363.44
InChI Key: UTFMFYOJIOPXDZ-UHFFFAOYSA-N
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Description

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile is a complex organic compound that features a unique combination of pyrazole, triazoloquinazoline, and acetonitrile moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole moiety: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Construction of the triazoloquinazoline core: This involves the cyclization of a suitable precursor, such as 2-aminobenzonitrile, with a triazole derivative.

    Linking the pyrazole and triazoloquinazoline units: This step often requires the use of a bifunctional linker, such as an ethyl group, under specific reaction conditions.

    Introduction of the sulfanyl group: This can be done by reacting the intermediate with a thiol reagent.

    Final acetonitrile addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine

The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar pharmacological properties.

    1,2,4-triazolo[1,5-c]quinazoline: A core structure that is part of the compound, known for its biological activity.

    Acetonitrile derivatives: Compounds with similar nitrile groups that exhibit comparable reactivity.

Uniqueness

The uniqueness of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile lies in its combination of multiple pharmacophores within a single molecule, providing a versatile scaffold for drug development and materials science applications.

Properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7S/c1-12-11-13(2)24(22-12)9-7-16-21-17-14-5-3-4-6-15(14)20-18(25(17)23-16)26-10-8-19/h3-6,11H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFMFYOJIOPXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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